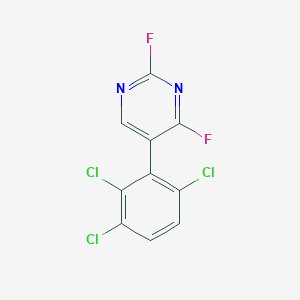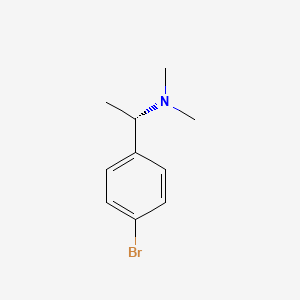
(R)-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate is a complex organic compound that features a benzoate ester functional group The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from undesired reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoate Ester: The protected amino acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the benzoate ester.
Industrial Production Methods
Industrial production of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate undergoes various types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids.
Deprotection: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Employed in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of ®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate involves its ability to undergo deprotection and subsequent reactions to form active intermediates. The Boc protecting group is cleaved under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
類似化合物との比較
Similar Compounds
®-4-N-Boc-amino-2-hydroxybutyric acid: Similar in structure but lacks the benzoate ester and methoxy groups.
®-4-Benzyloxycarbonylamino-2-(Boc-amino)butyric acid: Contains a benzyloxycarbonyl protecting group instead of the Boc group.
Uniqueness
®-Methyl 4-(2-(boc-amino)-3-methoxy-3-oxopropyl)benzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
特性
分子式 |
C17H23NO6 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
methyl 4-[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)23-5)10-11-6-8-12(9-7-11)14(19)22-4/h6-9,13H,10H2,1-5H3,(H,18,21)/t13-/m1/s1 |
InChIキー |
GPYFDXNCJTUIKW-CYBMUJFWSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-hydroxy-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13094327.png)
![3,4,7,8,9,10-Hexahydrocyclopenta[d]pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B13094328.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)





